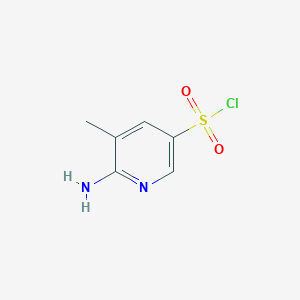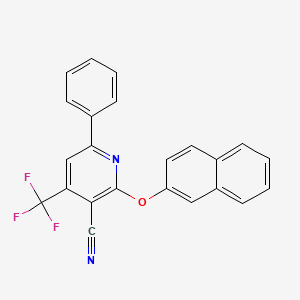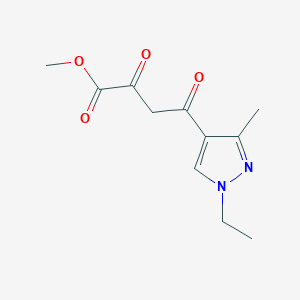
1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid: is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluoroethyl group, a methyl group, and a carboxylic acid group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The fluoroethyl group can be reduced to an ethyl group under specific conditions.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylate salts or esters.
Reduction: Ethyl-substituted pyrazole derivatives.
Substitution: Pyrazole derivatives with various functional groups replacing the fluoroethyl group.
Scientific Research Applications
1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoroethyl group can enhance the compound’s binding affinity and selectivity towards certain targets, influencing its overall biological activity.
Comparison with Similar Compounds
- 1-(2-Chloroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
- 1-(2-Bromoethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
- 1-(2-Iodoethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Comparison: 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. Compared to its chloro, bromo, and iodo counterparts, the fluoroethyl group offers enhanced stability and potentially different reactivity patterns. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2/c1-5-4-6(7(11)12)10(9-5)3-2-8/h4H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTGHTAZHAJKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2h,4h,5h,7h-Pyrano[3,4-c]pyrazole hydrochloride](/img/structure/B2505107.png)


![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[2-(4-chlorophenoxy)ethanimidoyl]acetohydrazide](/img/structure/B2505112.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide](/img/structure/B2505114.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2505116.png)
![N-[4-(ethoxycarbonyl)phenyl]-N~2~-(furan-2-ylmethyl)-alpha-asparagine](/img/structure/B2505117.png)
![7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2505118.png)

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine](/img/structure/B2505122.png)

![ethyl 5-benzamido-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2505125.png)
![3-(DIMETHYLAMINO)-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BENZAMIDE](/img/structure/B2505126.png)

